molecular formula C6H11ClFN3 B12220974 (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine hydrochloride

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No.: B12220974
M. Wt: 179.62 g/mol
InChI Key: NCCCOOIIRCJTMG-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11ClFN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-ethyl-5-fluoro-1H-pyrazole and methanamine.

    Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-25°C.

    Catalyst: Hydrochloric acid is used as a catalyst to facilitate the reaction.

    Purification: The product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-fluoro-1H-pyrazole
  • 1-ethyl-1H-pyrazol-4-ylmethanamine
  • 5-fluoro-1H-pyrazol-4-ylmethanamine

Uniqueness

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine hydrochloride is unique due to the presence of both an ethyl group and a fluorine atom on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C6H11ClFN3

Molecular Weight

179.62 g/mol

IUPAC Name

(1-ethyl-5-fluoropyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10FN3.ClH/c1-2-10-6(7)5(3-8)4-9-10;/h4H,2-3,8H2,1H3;1H

InChI Key

NCCCOOIIRCJTMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN)F.Cl

Origin of Product

United States

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